1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which makes it a valuable bioisostere for various applications in medicinal chemistry and materials science. The presence of iodine and trifluorophenyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Industrial production methods often involve the use of nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Chemical Reactions Analysis
1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering high passive permeability and metabolic stability.
Materials Science: The compound is used in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane involves its interaction with various molecular targets. The trifluorophenyl group enhances its binding affinity to specific enzymes and receptors, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. The iodine atom can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds such as:
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane
These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The unique combination of iodine and trifluorophenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3I/c12-7-2-9(14)8(13)1-6(7)10-3-11(15,4-10)5-10/h1-2H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKVFVRFJXULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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